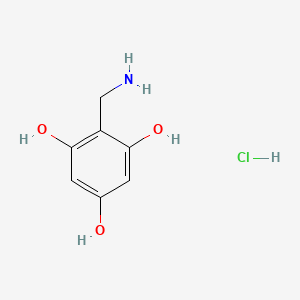

2-(Aminomethyl)benzene-1,3,5-triol hydrochloride

CAS No.: 2225141-80-8

Cat. No.: VC4620450

Molecular Formula: C7H10ClNO3

Molecular Weight: 191.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225141-80-8 |

|---|---|

| Molecular Formula | C7H10ClNO3 |

| Molecular Weight | 191.61 |

| IUPAC Name | 2-(aminomethyl)benzene-1,3,5-triol;hydrochloride |

| Standard InChI | InChI=1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H |

| Standard InChI Key | QEZLJLZCYJZWSK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1O)CN)O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(aminomethyl)benzene-1,3,5-triol hydrochloride is C₇H₁₀ClNO₃, with a molecular weight of 191.61 g/mol. The compound’s structure combines a benzene triol core with an aminomethyl substituent, enabling diverse reactivity through hydrogen bonding and electrostatic interactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 2225141-80-8 |

| Molecular Formula | C₇H₁₀ClNO₃ |

| Molecular Weight | 191.61 g/mol |

| Solubility | Enhanced by hydrochloride salt |

| Stability | Improved in acidic conditions |

The hydroxyl groups facilitate hydrogen bonding with biological targets, while the aminomethyl group allows for further functionalization, such as conjugation with peptides or polymers .

Synthesis and Modification

Synthetic Routes

The synthesis of 2-(aminomethyl)benzene-1,3,5-triol hydrochloride typically involves introducing the aminomethyl group onto a benzene triol backbone. One approach utilizes reductive amination, where a ketone intermediate reacts with ammonia or ammonium acetate under hydrogenation conditions . For example:

-

Protection of hydroxyl groups: Phloroglucinol (benzene-1,3,5-triol) is protected using acetyl or benzyl groups to prevent unwanted side reactions .

-

Aminomethylation: The protected triol reacts with formaldehyde and ammonium chloride to form the aminomethyl derivative .

-

Deprotection and salt formation: Acidic hydrolysis removes protecting groups, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Structural Modifications

The compound’s reactive sites enable diverse modifications:

-

Acylation: The aminomethyl group can be acylated to form amide derivatives for drug delivery systems .

-

Coordination complexes: Transition metals like Cu(II) or Ni(II) bind to hydroxyl and amino groups, forming complexes with potential antibacterial activity .

Applications in Research and Industry

Organic Synthesis

The compound serves as a building block for synthesizing heterocycles, dendrimers, and supramolecular assemblies. Its hydroxyl groups participate in Mitsunobu reactions, while the amine group enables Schiff base formation .

Medicinal Chemistry

-

Antibacterial agents: Metal complexes of structurally related benzene triols exhibit activity against Salmonella and other pathogens . For instance, Cu(II) complexes derived from similar ligands show inhibition zones of 13–15 mm at 500 µg/mL .

-

Enzyme inhibition: The hydroxyl groups mimic catechol moieties, potentially inhibiting tyrosine kinases or oxidoreductases.

Material Science

The compound’s ability to form hydrogen bonds makes it useful in designing hydrogels and self-healing polymers .

Biochemical Interactions

Hydrogen Bonding

The three hydroxyl groups act as hydrogen bond donors, enabling interactions with proteins’ active sites. For example, the compound may bind to ATP-binding pockets in kinases, as suggested by molecular docking studies .

Metal Coordination

The ligand forms stable complexes with transition metals. In a recent study, Ni(II) and Cu(II) complexes of a related benzene triol derivative demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) of 250–500 µg/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume